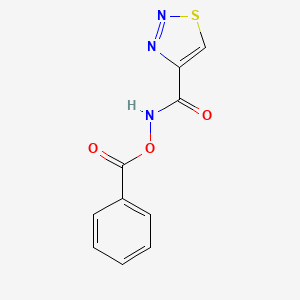![molecular formula C17H19N3O B2602584 N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide CAS No. 1333730-61-2](/img/structure/B2602584.png)
N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide: is an organic compound characterized by its unique structure, which includes a cyanomethyl group, a propyl chain, and a pyrrole ring attached to a phenylacetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an amine with an acyl chloride or anhydride.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction, where a cyanide ion reacts with a suitable leaving group on the methyl group.
Attachment of the Propyl Chain: The propyl chain can be introduced via an alkylation reaction, where a propyl halide reacts with the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the cyanomethyl group, converting it to an amine or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanomethyl group, where the cyanide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines or aldehydes derived from the cyanomethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be incorporated into polymers to modify their properties, such as conductivity or mechanical strength.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions due to its unique structure.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The cyanomethyl group may play a crucial role in binding interactions, while the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
- N-(cyanomethyl)-N-ethyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide
- N-(cyanomethyl)-N-butyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide
- N-(cyanomethyl)-N-propyl-2-[4-(1H-imidazol-1-yl)phenyl]acetamide
Comparison:
- N-(cyanomethyl)-N-ethyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide: The ethyl group may result in different steric and electronic properties compared to the propyl group, affecting its reactivity and binding affinity.
- N-(cyanomethyl)-N-butyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide: The butyl group introduces more hydrophobicity, potentially altering the compound’s solubility and interaction with hydrophobic environments.
- N-(cyanomethyl)-N-propyl-2-[4-(1H-imidazol-1-yl)phenyl]acetamide: The imidazole ring can provide additional hydrogen bonding interactions, which may enhance binding to certain targets compared to the pyrrole ring.
N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, offering a versatile platform for various scientific applications.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-propyl-2-(4-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-10-20(13-9-18)17(21)14-15-5-7-16(8-6-15)19-11-3-4-12-19/h3-8,11-12H,2,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOGBBZDZBFSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2602501.png)
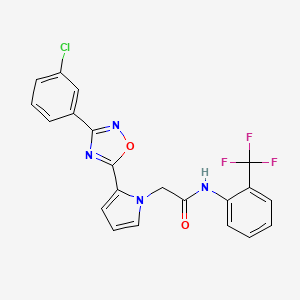
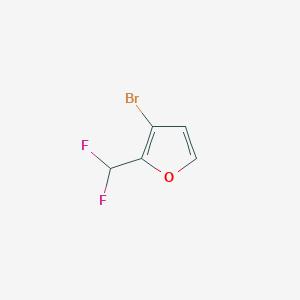
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)
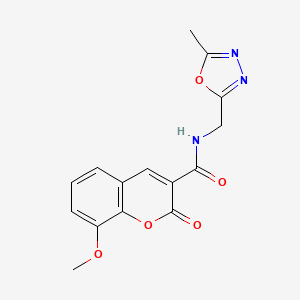
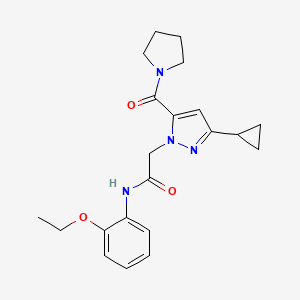


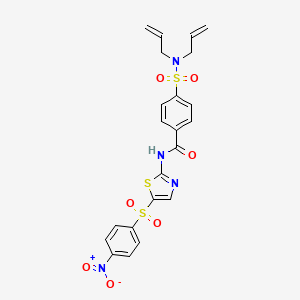
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2602515.png)
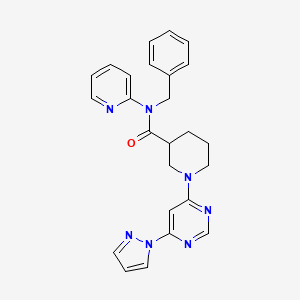
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)
![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2602519.png)
